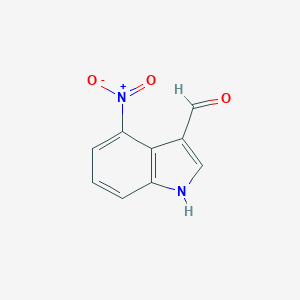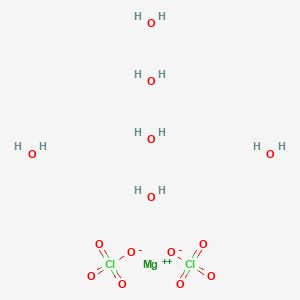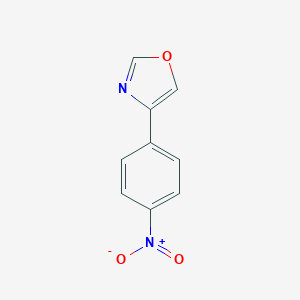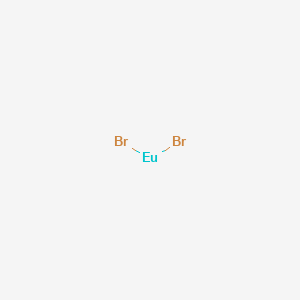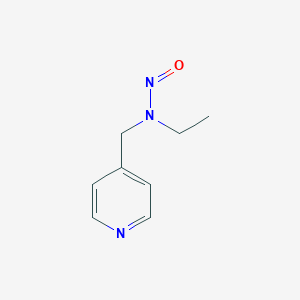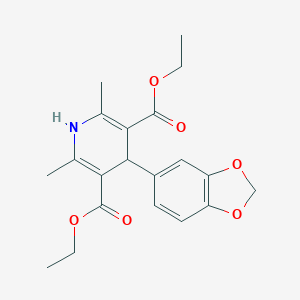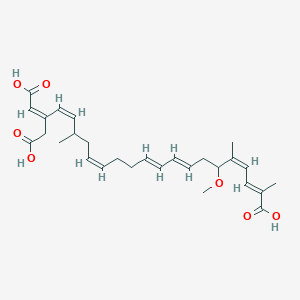
N,N'-Di-p-tolylbenzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N'-Di-p-tolylbenzidine and related compounds involves intricate chemical reactions designed to yield these complex molecules. Although the specific synthesis of N,N'-Di-p-tolylbenzidine is not detailed in the available literature, similar compounds have been synthesized through reactions that involve careful selection of precursors and conditions to achieve the desired product. For example, various aromatic compounds have been synthesized using condensation reactions between aldehydes and primary amines, suggesting potential methodologies that might be applicable for N,N'-Di-p-tolylbenzidine as well (Akyuz, 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to N,N'-Di-p-tolylbenzidine has been characterized using techniques like X-ray crystallography, revealing detailed insights into their molecular geometry, bond lengths, and angles. For instance, studies on N,N'-di(2-methoxyphenyl)formamidine showcased its crystalline structure and provided comparative analysis between experimental and theoretical geometric parameters, offering a glimpse into the structural intricacies that might be present in N,N'-Di-p-tolylbenzidine as well (Rofouei et al., 2010).
Chemical Reactions and Properties
Chemical properties of N,N'-Di-p-tolylbenzidine derivatives involve their reactivity and interaction with various chemical agents. Although specific reactions for N,N'-Di-p-tolylbenzidine are not detailed, related compounds have been shown to undergo a variety of chemical transformations. For example, reactions involving N-tosylaziridines with nickel complexes indicate the potential for complex formation and the breaking and making of C-N bonds, hinting at the type of chemical reactivity N,N'-Di-p-tolylbenzidine might exhibit (Lin et al., 2002).
Physical Properties Analysis
The physical properties of N,N'-Di-p-tolylbenzidine derivatives, including thermal stability and solubility, play a crucial role in their application. For example, the synthesis and characterization of N,N'-Dibenzylidene-3,3'-dimethoxybenzidine revealed insights into its thermal stability, which could be analogous to the properties of N,N'-Di-p-tolylbenzidine (Akyuz, 2020).
Chemical Properties Analysis
Chemical properties analysis often involves theoretical calculations to predict reactivity, stability, and other chemical behaviors. Studies on similar compounds utilizing density functional theory (DFT) provide valuable insights into their electronic structure, reactivity, and potential applications. For example, research on 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine combined experimental and theoretical approaches to understand its chemical properties, suggesting a similar approach could be applied to study N,N'-Di-p-tolylbenzidine (Inkaya et al., 2013).
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Materials Science and Electronics .
Summary of the Application
N,N’-Di-p-tolylbenzidine (NTD) is introduced as a potential hole transport layer (HTL) in organic light emitting diodes (OLEDs). The HTL is a necessary layer in OLEDs that efficiently transports photogenerated charges (holes or electrons) from the photoactive layer to the corresponding electrode within the OLED .
Methods of Application or Experimental Procedures
Nanostructured films of NTD with a thickness of 75 nm are spin coated. These films are then manipulated via an annealing process and characterized using different techniques .
Results or Outcomes
The fluorescence spectrophotometer reveals that NTD film undergoes a Stokes shift of 3546 cm−1 upon excitation using a beam of wavelength of 365 nm. The X-ray diffraction analysis shows that NTD films consist of nanoparticles with an average crystallite size of 33.43 nm .
Hole Transport Layer in Optoelectronic Devices
Specific Scientific Field
This application is in the field of Applied Physics and Optoelectronics .
Summary of the Application
The possibility of using NTD as a hole transport layer in optoelectronic devices is reported. The hole transport layer is a crucial component in these devices, facilitating the movement of photogenerated charges .
Methods of Application or Experimental Procedures
The thermal behavior, crystal structure, optical absorption in ultraviolet–visible regions, and DC electrical conductivity of the as-deposited NTD thin films are investigated .
Results or Outcomes
The differential scanning calorimetry (DSC) investigations show that NTD has a phase transition at a high temperature of 190 °C. The XRD patterns reveal that NTD thin films have an amorphous nature with some crystals. The value of the mobility gap decreases from 2.74 to 2.51 eV when the thickness of the films increases from 80 to 200 nm .
Visible-light-promoted Generation of p-(N,N-dimethyl)benzyl Equivalents
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The development and applications of novel synthetic intermediates are essential for synthetic chemistry. α-Amino alkyl radicals have been proven to be promising synthetic intermediates for the construction of versatile natural products and drugs .
Methods of Application or Experimental Procedures
The highly selective generation of p-(N,N-dimethyl)benzyl equivalents from easily-available N,N-dimethyl arylamines via α-amino alkyl radicals in the presence of the iridium photosensitizer without any other additives .
Results or Outcomes
A series of trifluoromethyl-containing diarylalkanes were obtained in good to high yields from the visible-light-promoted reaction of N,N-dimethyl arylamines and quinols under very mild reaction conditions . The route provides novel access to trifluoromethyl-containing arenes under environment-friendly conditions .
Organic Thin Film Transistors (OFETs)
Specific Scientific Field
This application is in the field of Electronics and Materials Science .
Summary of the Application
N,N’-Di-p-tolylbenzidine (NTD) is used in the fabrication of organic thin film transistors (OFETs). OFETs are a type of transistor that uses an organic semiconductor in its construction. They are used in various applications including flexible displays and electronic paper .
Methods of Application or Experimental Procedures
The fabrication of OFETs involves depositing a thin film of NTD on a substrate. The film is then patterned to create the transistor structure. The performance of the transistor is then evaluated under various conditions .
Results or Outcomes
The use of NTD in OFETs has been shown to improve the performance of the devices. The transistors exhibit good stability and high mobility, making them suitable for use in flexible electronics .
Propiedades
IUPAC Name |
4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPJJGHTTBDCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596870 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-p-tolylbenzidine | |
CAS RN |
10311-61-2 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

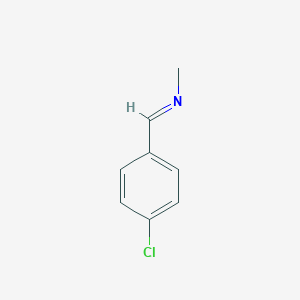
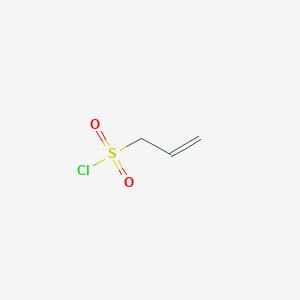
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
